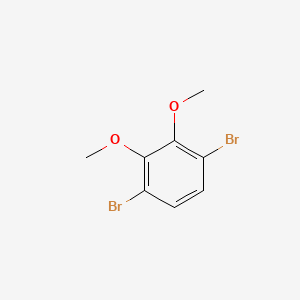
1,4-Dibromo-2,3-dimethoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dibromo-2,3-dimethoxybenzene is an organic compound with the molecular formula C8H8Br2O2 It is a derivative of benzene, where two bromine atoms and two methoxy groups are substituted at the 1,4 and 2,3 positions, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,4-Dibromo-2,3-dimethoxybenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 2,3-dimethoxytoluene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps to ensure high purity and yield, such as recrystallization and purification through column chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1,4-Dibromo-2,3-dimethoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding quinones, while reduction reactions can convert the bromine atoms to hydrogen atoms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are used.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted benzene derivatives can be formed.
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Debrominated benzene derivatives.
Applications De Recherche Scientifique
1,4-Dibromo-2,3-dimethoxybenzene has several applications in scientific research:
Mécanisme D'action
The mechanism by which 1,4-dibromo-2,3-dimethoxybenzene exerts its effects depends on the specific reaction or application. For instance, in biological systems, its derivatives may interact with cellular targets such as enzymes or receptors, leading to changes in cellular processes. The exact molecular pathways involved can vary but often include modulation of oxidative stress and apoptosis pathways .
Comparaison Avec Des Composés Similaires
- 1,2-Dibromo-4,5-dimethoxybenzene
- 1,4-Dibromo-2,5-dimethoxybenzene
- 2,3-Dibromo-1,4-dimethoxybenzene
Comparison: 1,4-Dibromo-2,3-dimethoxybenzene is unique due to the specific positions of its bromine and methoxy substituents, which influence its reactivity and applications. Compared to its isomers, it may exhibit different chemical behaviors and biological activities, making it a valuable compound for targeted research and industrial applications .
Propriétés
Formule moléculaire |
C8H8Br2O2 |
|---|---|
Poids moléculaire |
295.96 g/mol |
Nom IUPAC |
1,4-dibromo-2,3-dimethoxybenzene |
InChI |
InChI=1S/C8H8Br2O2/c1-11-7-5(9)3-4-6(10)8(7)12-2/h3-4H,1-2H3 |
Clé InChI |
QHHTUAGFGZHPNI-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1OC)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


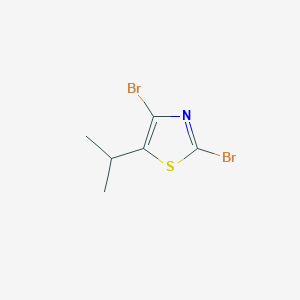
![8-(2-Fluoro-4-nitrophenyl)-6-methyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B11837795.png)
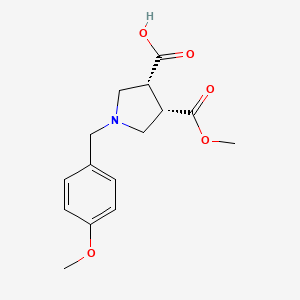
![Methyl 4-bromo-6-fluorobenzo[b]thiophene-2-carboxylate](/img/structure/B11837804.png)
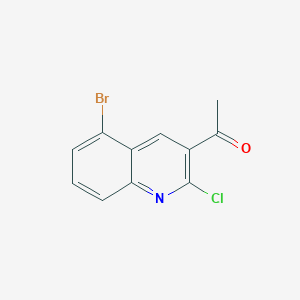
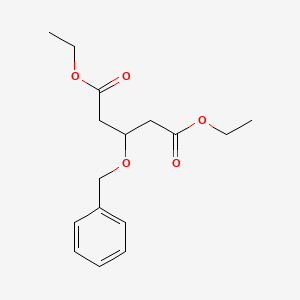

![7-bromo-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B11837824.png)

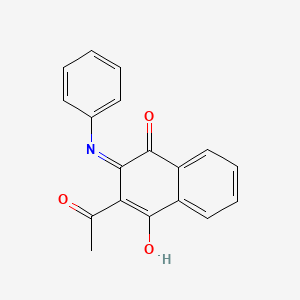


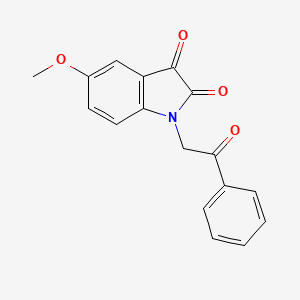
![6-Methoxy-10-phenylbenzo[b][1,6]naphthyridine](/img/structure/B11837848.png)
